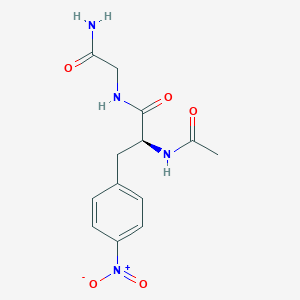
N-Acetyl-4-nitro-L-phenylalanylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-4-nitro-L-phenylalanylglycinamide is a chemical compound with the molecular formula C13H16N4O5 It is known for its unique structure, which includes an acetyl group, a nitro group, and a phenylalanine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-phenylalanylglycinamide typically involves the acetylation of 4-nitro-L-phenylalanine followed by the coupling with glycinamide. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The coupling step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to ensure efficient peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
N-Acetyl-4-nitro-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetyl group.
Major Products Formed
Oxidation: Formation of 4-amino-L-phenylalanylglycinamide.
Reduction: Formation of N-Acetyl-4-amino-L-phenylalanylglycinamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-4-nitro-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Acetyl-4-nitro-L-phenylalanylglycinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and phenylalanine moieties can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-Acetyl-4-fluoro-DL-phenylalanine
- N-Acetyl-L-tryptophyl-L-phenylalanylglycinamide
- 4-Nitro-DL-phenylalanine
Uniqueness
N-Acetyl-4-nitro-L-phenylalanylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group allows for redox reactions, while the acetyl and phenylalanine components provide versatility in interactions with biological targets.
属性
CAS 编号 |
61595-63-9 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-(2-amino-2-oxoethyl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)16-11(13(20)15-7-12(14)19)6-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,20)(H,16,18)/t11-/m0/s1 |
InChI 键 |
YKHLYTAVXOLNIN-NSHDSACASA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
规范 SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



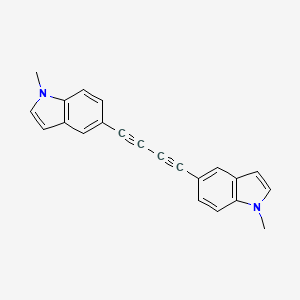

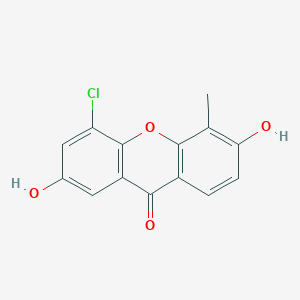
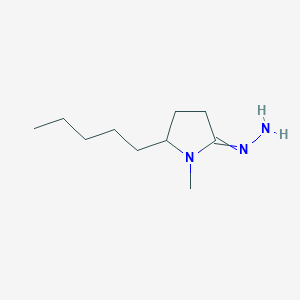
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
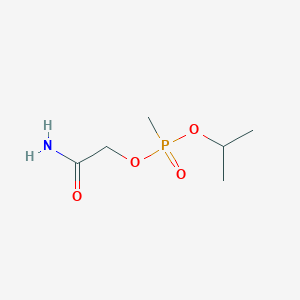
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
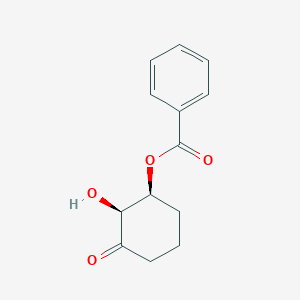


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
